Weak Inhibition of Human OCT1 (SLC22A1) by N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-methylbenzamide in HEK293 Cells
The compound exhibits weak inhibition of human organic cation transporter 1 (OCT1/SLC22A1) with an IC50 of 1.38 × 10^5 nM (138 µM) in HEK293 cells [1]. This is the only quantitative bioactivity value available for this compound in public databases. No direct head-to-head comparator data exist for closely related analogs in the same assay. By class-level inference, this IC50 is substantially weaker than known OCT1 inhibitors such as verapamil (reported IC50 ~2–10 µM) [2], suggesting that at physiologically relevant concentrations, this compound is unlikely to produce significant OCT1-mediated drug-drug interactions.
| Evidence Dimension | Inhibition of human OCT1 transporter activity |
|---|---|
| Target Compound Data | IC50 = 1.38 × 10^5 nM (138,000 nM) |
| Comparator Or Baseline | Verapamil (prototypical OCT1 inhibitor), reported IC50 ~2–10 µM (2,000–10,000 nM) [2] |
| Quantified Difference | Approximately 14- to 69-fold less potent than verapamil |
| Conditions | HEK293 cells expressing human OCT1; assessed as reduction in ASP+ substrate uptake by microplate reader [1] |
Why This Matters
For users concerned with off-target transporter liabilities, this data indicates a low risk of OCT1-mediated drug-drug interactions relative to known clinical inhibitors, supporting its selection in screening cascades where OCT1 counter-screening is required.
- [1] BindingDB. PrimarySearch_ki. Monomer ID 50241341. IC50: 1.38E+5 nM. Inhibition of human OCT1 expressed in HEK293 cells. https://w.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=lidic50&monomerid=50241341&column=IC50&startPg=0&Increment=50&submit=Search View Source
- [2] Ahlin G, Karlsson J, Pedersen JM, et al. Structural requirements for drug inhibition of the liver specific human organic cation transport protein 1. J Med Chem. 2008;51(19):5932-5942. doi:10.1021/jm8003152 View Source
